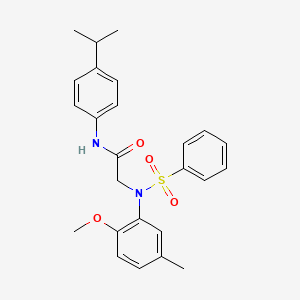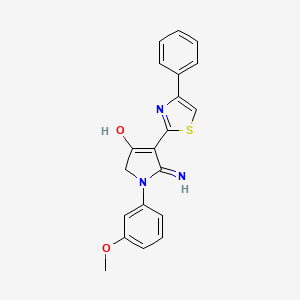![molecular formula C19H26N2OS B6051784 2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol, commonly known as PTE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTE belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities. In
Aplicaciones Científicas De Investigación
PTE has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antidepressant. PTE has been found to exhibit significant antidepressant-like effects in animal models of depression. It has also been shown to improve cognitive function and memory in animal studies. PTE has also been tested for its potential use in the treatment of neuropathic pain and has been found to exhibit significant analgesic effects.
Mecanismo De Acción
The exact mechanism of action of PTE is not fully understood. However, it has been suggested that PTE may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. PTE has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PTE has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain. PTE has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, PTE has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PTE is its high purity and stability, which makes it suitable for use in pharmacological studies. PTE has also been found to exhibit low toxicity, which is an important consideration when testing potential therapeutic agents. However, one of the limitations of PTE is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of PTE. One area of research is the development of more efficient synthesis methods to obtain higher yields and purity. Another area of research is the investigation of the potential use of PTE in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to elucidate the exact mechanism of action of PTE and to identify potential targets for its therapeutic effects.
Conclusion:
In conclusion, PTE is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies. PTE has been found to exhibit a range of pharmacological activities, including antidepressant-like effects, analgesic effects, and antioxidant and anti-inflammatory properties. While there are some limitations to the use of PTE in experimental settings, there are several future directions for the study of this compound.
Métodos De Síntesis
The synthesis of PTE involves the reaction of 1-(3-thienylmethyl)-4-(2-bromoethyl)piperazine with 2-phenylethanol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group of 2-phenylethanol, resulting in the formation of PTE. The synthesis of PTE has been optimized to obtain high yields and purity, making it suitable for further pharmacological studies.
Propiedades
IUPAC Name |
2-[4-(2-phenylethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-12-7-19-15-20(9-6-17-4-2-1-3-5-17)10-11-21(19)14-18-8-13-23-16-18/h1-5,8,13,16,19,22H,6-7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSRMSRSQOXREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC2=CC=CC=C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![[1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6051708.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)

![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)
![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6051788.png)

![2-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6051800.png)
![ethyl 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6051803.png)
